

Spectroscopic Profile of (R)-4-Benzhydryloxazolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-4-Benzhydryloxazolidin-2-one

Cat. No.: B062663

[Get Quote](#)

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic properties of chiral auxiliaries is paramount for their effective application in asymmetric synthesis. This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols for the characterization of **(R)-4-Benzhydryloxazolidin-2-one**, a key building block in the synthesis of complex chiral molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(R)-4-Benzhydryloxazolidin-2-one** (CAS No: 173604-33-6), a compound with the molecular formula $C_{16}H_{15}NO_2$ and a molecular weight of 253.30 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The 1H and ^{13}C NMR spectra of **(R)-4-Benzhydryloxazolidin-2-one** provide detailed information about the chemical environment of each proton and carbon atom. The data presented below is sourced from Sigma-Aldrich Co. LLC.

Table 1: 1H NMR Spectroscopic Data for **(R)-4-Benzhydryloxazolidin-2-one**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	Data not available	Data not available	Data not available

Table 2: ^{13}C NMR Spectroscopic Data for **(R)-4-Benzhydryloxazolidin-2-one**

Chemical Shift (δ) ppm	Assignment
Data not available	Data not available

Note: While the availability of NMR spectra from Sigma-Aldrich is confirmed, the specific peak assignments are not publicly accessible at the time of this publication.

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of **(R)-4-Benzhydryloxazolidin-2-one** is expected to show characteristic absorption bands for the carbamate carbonyl group, the N-H bond, and the aromatic C-H bonds.

Table 3: Predicted IR Absorption Bands for **(R)-4-Benzhydryloxazolidin-2-one**

Wavenumber (cm^{-1})	Functional Group
~3300	N-H stretch
~3100-3000	Aromatic C-H stretch
~1750	C=O stretch (carbamate)
~1600, ~1495	Aromatic C=C stretch
~1250	C-O stretch
~750, ~700	Aromatic C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **(R)-4-Benzhydryloxazolidin-2-one**, the molecular ion peak $[M]^+$ would be expected at m/z 253.

Table 4: Mass Spectrometry Data for **(R)-4-Benzhydryloxazolidin-2-one**

m/z	Assignment
253	$[M]^+$ (Molecular Ion)
Fragmentation data not available	

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra to confirm the chemical structure of **(R)-4-Benzhydryloxazolidin-2-one**.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Dissolve approximately 5-10 mg of **(R)-4-Benzhydryloxazolidin-2-one** in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to a standard 5 mm NMR tube.
- Ensure the sample is free of any particulate matter.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.

- Spectral Width: Approximately 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- Temperature: 298 K.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Spectral Width: Approximately 200-250 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on sample concentration and instrument sensitivity.
- Temperature: 298 K.

Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups of **(R)-4-Benzhydryloxazolidin-2-one**.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **(R)-4-Benzhydryloxazolidin-2-one** sample directly onto the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

Data Processing:

- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Label the significant absorption peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of **(R)-4-Benzhydryloxazolidin-2-one**.

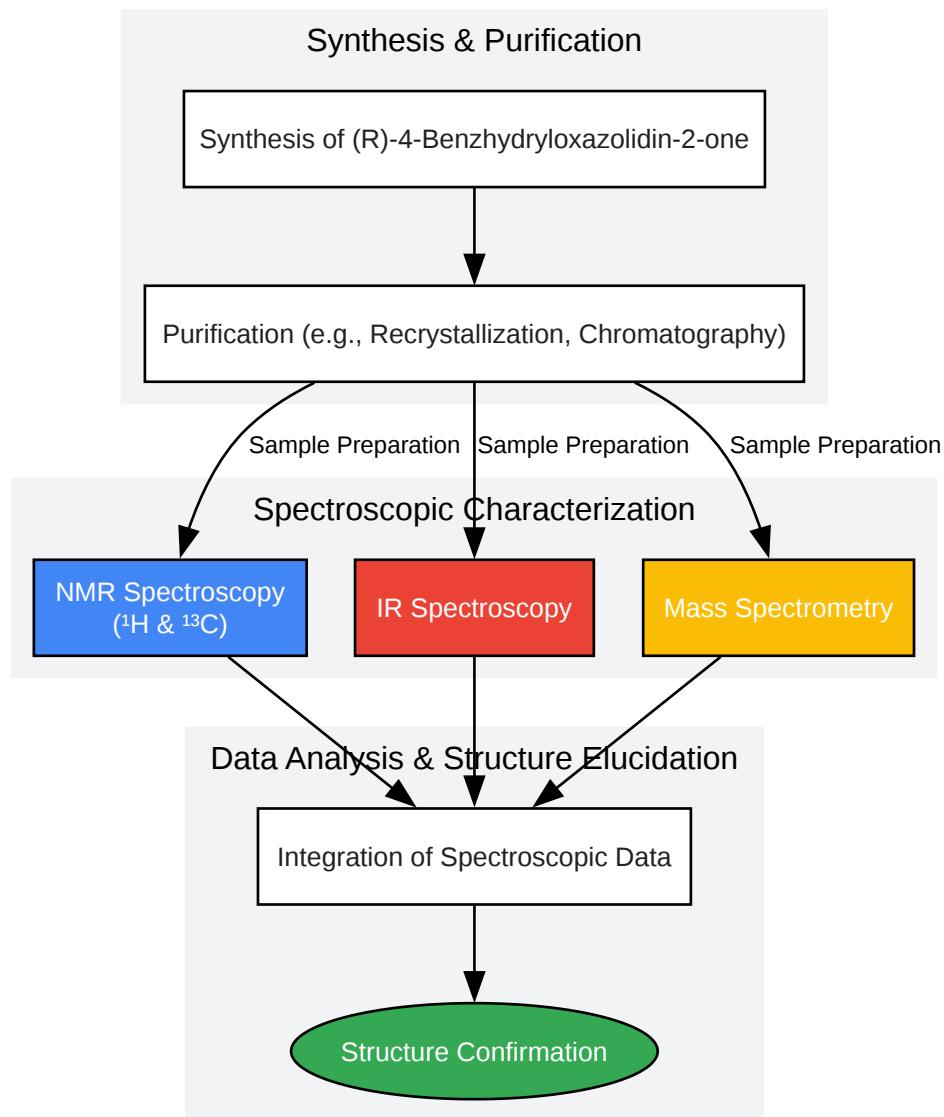
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI-MS):

- Prepare a dilute solution of **(R)-4-Benzhydryloxazolidin-2-one** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- The solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography system.

Data Acquisition (ESI-MS):

- Ionization Mode: Positive ion mode is typically used to observe the $[M+H]^+$ or $[M+Na]^+$ ions.
- Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-500).
- Capillary Voltage: Optimize for maximum signal intensity.
- Fragmentor Voltage: Can be varied to induce fragmentation for structural analysis (MS/MS).


Data Processing:

- The mass spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the ions.
- Identify the molecular ion peak and any significant fragment ions.

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **(R)-4-Benzhydryloxazolidin-2-one**.

Workflow for Spectroscopic Characterization of (R)-4-Benzhydryloxazolidin-2-one

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key stages in the synthesis, purification, and spectroscopic characterization of **(R)-4-Benzhydryloxazolidin-2-one**.

- To cite this document: BenchChem. [Spectroscopic Profile of (R)-4-Benzhydryloxazolidin-2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b062663#spectroscopic-data-for-r-4-benzhydryloxazolidin-2-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com